molecular formula C17H14BrN3O6 B15019755 methyl 4-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]benzoate

methyl 4-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]benzoate

Cat. No.: B15019755
M. Wt: 436.2 g/mol
InChI Key: XVYDSVHDDNESQG-DJKKODMXSA-N
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Description

Methyl 4-[(E)-{[2-(2-bromo-4-nitrophenoxy)acetamido]imino}methyl]benzoate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a bromine atom, a nitro group, and an ester functional group, making it a versatile reagent in organic synthesis and various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(E)-{[2-(2-bromo-4-nitrophenoxy)acetamido]imino}methyl]benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Bromination: The addition of a bromine atom to the aromatic ring.

    Esterification: The formation of the ester functional group.

    Condensation: The final step involves the condensation of the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(E)-{[2-(2-bromo-4-nitrophenoxy)acetamido]imino}methyl]benzoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The bromine atom can be replaced with other functional groups through nucleophilic substitution reactions.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are often employed.

Major Products

The major products formed from these reactions include amines, carboxylic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 4-[(E)-{[2-(2-bromo-4-nitrophenoxy)acetamido]imino}methyl]benzoate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-[(E)-{[2-(2-bromo-4-nitrophenoxy)acetamido]imino}methyl]benzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The presence of the bromine and nitro groups allows for specific binding interactions with target proteins, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-bromobenzoate: A simpler analog with similar bromine and ester functional groups.

    Methyl 4-nitrobenzoate: Contains a nitro group but lacks the bromine atom and acetamido group.

    Methyl 4-iodobenzoate: Similar structure but with an iodine atom instead of bromine.

Uniqueness

Methyl 4-[(E)-{[2-(2-bromo-4-nitrophenoxy)acetamido]imino}methyl]benzoate is unique due to its combination of functional groups, which allows for diverse chemical reactivity and biological activity. The presence of both bromine and nitro groups, along with the ester and acetamido functionalities, makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C17H14BrN3O6

Molecular Weight

436.2 g/mol

IUPAC Name

methyl 4-[(E)-[[2-(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene]methyl]benzoate

InChI

InChI=1S/C17H14BrN3O6/c1-26-17(23)12-4-2-11(3-5-12)9-19-20-16(22)10-27-15-7-6-13(21(24)25)8-14(15)18/h2-9H,10H2,1H3,(H,20,22)/b19-9+

InChI Key

XVYDSVHDDNESQG-DJKKODMXSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)COC2=C(C=C(C=C2)[N+](=O)[O-])Br

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=NNC(=O)COC2=C(C=C(C=C2)[N+](=O)[O-])Br

Origin of Product

United States

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